

Application Notes and Protocols for Creating m-PEG10-Tos Functionalized Liposomes

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Compound of Interest

Compound Name: *m*-PEG10-Tos

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Introduction

Liposomes are versatile, self-assembling vesicular nanostructures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents have established them as a leading platform for drug delivery. Surface modification of liposomes with polyethylene glycol (PEG), a process known as PEGylation, sterically hinders interactions with plasma proteins and the reticuloendothelial system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.

Functionalization of the PEG terminus allows for the attachment of targeting ligands, enabling active targeting to specific cells or tissues. This application note provides a detailed protocol for the preparation of **m-PEG10-Tos** functionalized liposomes. The tosyl group (Tos) serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various targeting moieties such as antibodies, peptides, or small molecules containing amine or thiol groups. This methodology is central to the development of next-generation targeted drug delivery systems.

Experimental Protocols

Synthesis of m-PEG10-Tosylate (m-PEG10-OTs)

This protocol details the tosylation of methoxy-poly(ethylene glycol) with a degree of polymerization of 10 (m-PEG10-OH).

Materials:

- m-PEG10-OH
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Diethyl ether
- Argon or Nitrogen gas
- Round bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round bottom flask, dissolve m-PEG10-OH in anhydrous DCM under an inert atmosphere (argon or nitrogen).
- Cool the solution in an ice bath.
- Add triethylamine to the solution with stirring.

- In a separate container, dissolve p-toluenesulfonyl chloride in a small amount of anhydrous DCM.
- Add the TsCl solution dropwise to the cooled m-PEG10-OH solution while stirring.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Wash the reaction mixture with deionized water in a separatory funnel.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Concentrate the filtrate using a rotary evaporator.
- Precipitate the product by adding the concentrated solution to cold diethyl ether.
- Collect the precipitate by filtration and dry under vacuum.
- Characterize the final product (**m-PEG10-Tos**) by ^1H NMR to confirm tosylation.

Preparation of m-PEG10-Tos Functionalized Liposomes via Post-Insertion

This protocol describes the formation of liposomes and the subsequent insertion of the synthesized **m-PEG10-Tos**.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- **m-PEG10-Tosylate** (synthesized in Protocol 1)
- Chloroform

- Phosphate Buffered Saline (PBS), pH 7.4
- Round bottom flask
- Rotary evaporator
- Bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm)
- Water bath or heating block

Procedure:

Part A: Preparation of Pre-formed Liposomes

- Dissolve DSPC and cholesterol in chloroform in a round bottom flask at a desired molar ratio (e.g., 3:2).
- Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure and gentle heating (above the lipid transition temperature).
- Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
- Reduce the size of the MLVs by sonication in a bath sonicator above the lipid transition temperature.
- To obtain unilamellar vesicles of a defined size, extrude the liposome suspension multiple times (e.g., 11 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

Part B: Post-Insertion of **m-PEG10-Tos**

- Prepare a micellar solution of **m-PEG10-Tos** in PBS (pH 7.4). The concentration should be determined based on the desired final PEG density on the liposomes (e.g., 5 mol%).

- Warm the micellar solution to 60°C.
- Add the warm **m-PEG10-Tos** micellar solution to the pre-formed liposome suspension.
- Incubate the mixture at 60°C for 1 hour with gentle stirring. This facilitates the insertion of the **m-PEG10-Tos** into the outer leaflet of the liposome bilayer.
- Allow the liposome suspension to cool to room temperature.
- Remove any non-inserted **m-PEG10-Tos** by dialysis or size exclusion chromatography.
- Store the final **m-PEG10-Tos** functionalized liposomes at 4°C.

Characterization Data

The physicochemical properties of the prepared liposomes should be thoroughly characterized. The following table provides representative data for liposomes prepared using the protocols described above.

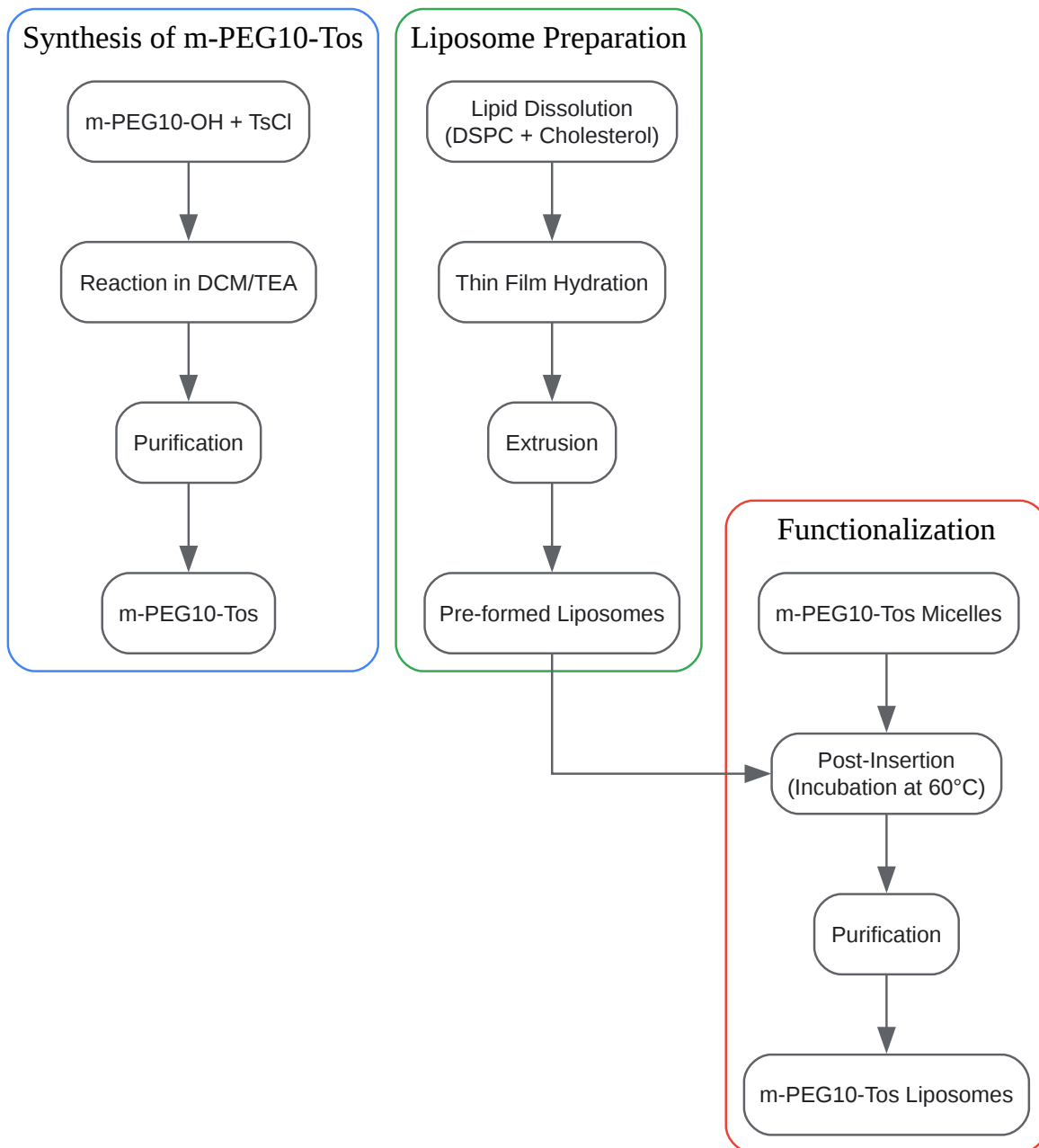
Parameter	Unfunctionalized Liposomes	m-PEG10-Tos Functionalized Liposomes
Mean Hydrodynamic Diameter (nm)	105 ± 5	115 ± 7
Polydispersity Index (PDI)	< 0.1	< 0.15
Zeta Potential (mV)	-5 ± 2	-8 ± 3
PEGylation Efficiency (%)	N/A	> 85

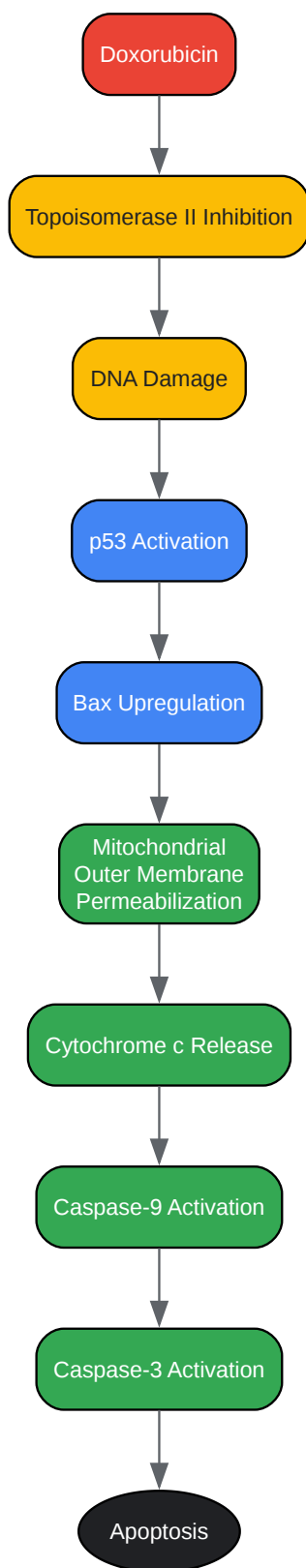
Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of **m-PEG10-Tos** functionalized liposomes.





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